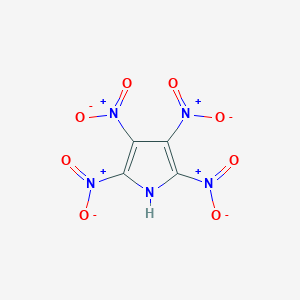
2,3,4,5-tetranitro-1H-pyrrole
Overview
Description
2,3,4,5-Tetranitro-1H-pyrrole is a chemical compound with the molecular formula C4HN5O8 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is widely known for its diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrrole ring, a five-membered aromatic heterocycle . The specific structural details of this compound are not available in the retrieved resources.Scientific Research Applications
High-Energy-Density Compounds
2,3,4,5-Tetranitro-1H-pyrrole has been extensively studied for its potential as a high-energy-density compound. A series of nitro-derivatives of pyrrole were designed and investigated for their thermodynamic and kinetic stability. The results demonstrated that most of these molecules, including this compound, have sufficient stability and excellent detonation properties, marking them as potential candidates for high-energy-density applications (Li, Li, & Li, 2019).
Electronic Properties
The electronically intercommunicating iron centers in tetraferrocenyl pyrroles, which include 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole, have been synthesized and analyzed. The electronic and structural properties of these compounds were explored, revealing considerable electron delocalization and electrochemically reversible one-electron transfer processes. These features highlight the potential of such compounds in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Luminescent Properties
The compound 2,3,4,5-tetraphenyl-1H-pyrrole (TePP), closely related to this compound, was synthesized and studied for its luminescent properties. It demonstrated balanced emission in both solution and solid states. The study provides insights into the luminescent mechanism and suggests potential practical applications in fields requiring such dual-state emission properties (Lei et al., 2018).
Electronic Communication in Heterocyclic Systems
The influence of electron delocalization in heterocyclic core systems, including tetraferrocenyl-substituted pyrroles, was investigated to understand the electrochemical communication. The study shed light on the electronic and electrochemical properties of these compounds, indicating potential applications in fields that require precise electronic control and communication (Hildebrandt, Schaarschmidt, Claus, & Lang, 2011).
properties
IUPAC Name |
2,3,4,5-tetranitro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN5O8/c10-6(11)1-2(7(12)13)4(9(16)17)5-3(1)8(14)15/h5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVDRVFTYAVHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





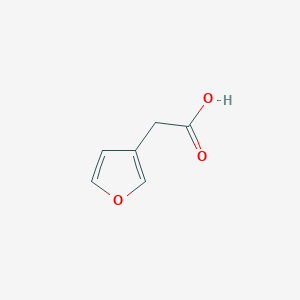

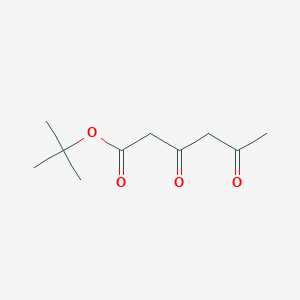


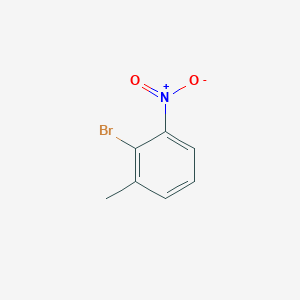


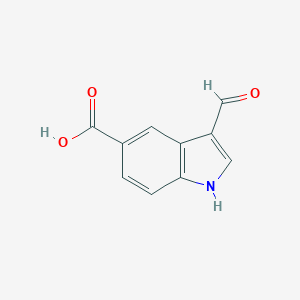


![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)